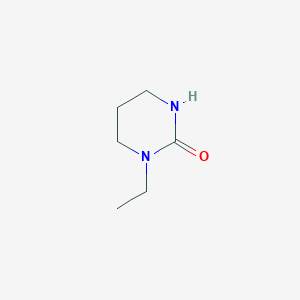

1-ethyltetrahydro-2(1H)-pyrimidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPZYVXETVRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyltetrahydro 2 1h Pyrimidinone and Its Analogues

Cyclization Reactions for Pyrimidinone Core Formation

The formation of the tetrahydropyrimidinone core is a critical step in the synthesis of 1-ethyltetrahydro-2(1H)-pyrimidinone and its derivatives. Various cyclization strategies have been developed to construct this heterocyclic system, primarily revolving around multi-component reactions and condensation/cycloaddition approaches.

Multi-component Reaction Strategies for Dihydropyrimidinones

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and saving time and resources. The most prominent MCR for the synthesis of dihydropyrimidinones (DHPMs), which are common precursors to tetrahydropyrimidinones, is the Biginelli reaction. researchgate.netbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. beilstein-journals.org

The classical Biginelli reaction has been extensively modified to improve yields, shorten reaction times, and broaden the substrate scope. A variety of catalysts have been employed, including Lewis acids, Brønsted acids, and heterogeneous catalysts. For instance, a one-pot, three-component synthesis of dihydropyrimidinones has been developed using a molecular iodine-catalyzed tandem reaction of a mono-substituted urea, an alkylaldehyde, and an arylaldehyde, proceeding with high chemo- and regioselectivity. beilstein-journals.org

While the Biginelli reaction is a cornerstone for DHPM synthesis, other MCRs have also been explored. These often involve variations in the starting components to introduce diversity into the final molecule. The use of different active methylene (B1212753) compounds, aldehydes, and urea derivatives allows for the generation of a wide array of substituted dihydropyrimidinones.

Condensation and Cycloaddition Approaches for Pyrimidinones (B12756618)

Beyond the Biginelli reaction, other condensation and cycloaddition methodologies are employed for the synthesis of the pyrimidinone core. A primary route to the saturated tetrahydropyrimidinone ring is the cyclocondensation of a 1,3-diamine with a carbonyl source. For instance, tetrahydro-2(1H)-pyrimidinone can be synthesized through the reaction of 1,3-propanediamine with urea. ontosight.ai

Another approach involves the use of polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent in a one-pot reaction of an aldehyde, an acetoacetate, and a urea, yielding dihydropyrimidines in high yields. researchgate.net The mechanism of these reactions often involves the initial formation of an iminium intermediate, followed by nucleophilic attack and subsequent cyclization and dehydration. amazonaws.com

Three-component cyclocondensation reactions using C-glycosylated substrates have also been explored to create glycoconjugates of dihydropyrimidinones. nih.gov These methods provide access to a diverse range of pyrimidinone analogues with potential applications in various fields.

Functionalization and Derivatization Techniques

Once the pyrimidinone core is established, further functionalization and derivatization are often necessary to synthesize the target molecule, this compound, and its analogues. These techniques include N-alkylation and the introduction of various substituents through modification reactions.

N-Alkylation and other Alkylation Reactions in Pyrimidinone Synthesis

N-alkylation is a crucial step for the synthesis of this compound, where an ethyl group is introduced onto one of the nitrogen atoms of the tetrahydropyrimidinone ring. This can be achieved by reacting the parent cyclic urea with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. google.com The base deprotonates the nitrogen atom, making it nucleophilic and facilitating the substitution reaction.

Catalytic N-alkylation methods offer a more sustainable alternative. For example, iridium complexes have been used to catalyze the N-alkylation of amides and ureas with alcohols, representing a greener approach. nih.gov Another strategy involves the use of heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon, for the N-alkylation of pyrimidines, which allows for easy catalyst recovery and reuse. ias.ac.in The choice of solvent and reaction conditions can significantly influence the selectivity and yield of the N-alkylation reaction.

Table 1: Comparison of N-Alkylation Methods for Pyrimidinone Synthesis

| Method | Alkylating Agent | Catalyst | Base | Solvent | Advantages | Disadvantages |

| Classical N-Alkylation | Ethyl Halide | None | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., DMF) | High Yield | Requires stoichiometric base, harsh conditions |

| Catalytic N-Alkylation | Alcohol | Iridium Complex | Base | Toluene | Greener, atom economical | Expensive catalyst |

| Heterogeneous Catalysis | Alkyl Halide | AS@HTC | None | Acetonitrile | Reusable catalyst, simple workup | May require higher temperatures |

Introduction of Diverse Substituents via Modification Reactions

Introducing a variety of substituents onto the pyrimidinone ring is essential for creating a library of analogues for structure-activity relationship studies. Post-condensation modifications of the Biginelli reaction products are a common strategy. For example, dihydropyrimidinones generated from the Biginelli reaction can be used as intermediates for subsequent reactions like cycloadditions and coupling reactions to introduce biaryl substituents. researchgate.net

Functionalization can also be achieved at different positions of the pyrimidine (B1678525) ring. For instance, the C-H functionalization of pyridines and quinolines at distal positions has seen significant progress, and similar strategies could potentially be applied to pyrimidinone systems. nih.gov The modification of the conventional components of the Biginelli reaction itself is another powerful approach to introduce diversity. By using different aldehydes, β-ketoesters, or urea derivatives, a wide range of substituted dihydropyrimidinones can be accessed directly. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its analogues, several green approaches have been developed.

Solvent-free reactions, or reactions conducted in green solvents like water or ionic liquids, are a key aspect of green chemistry. The Biginelli reaction, for example, can be efficiently carried out under solvent-free conditions, often with the aid of a catalyst, leading to high yields and simplified work-up procedures. tandfonline.comichem.md

The use of reusable and environmentally benign catalysts is another important green strategy. Heterogeneous catalysts, such as heteropolyacid-clay composites, offer advantages like easy separation from the reaction mixture and the potential for multiple reaction cycles without significant loss of activity. ichem.md Organocatalysts, such as L-proline nitrate, have also been employed as an environmentally friendly option for pyrimidine synthesis. researchgate.net

Energy-efficient methods like microwave-assisted and ultrasound-assisted synthesis have also been applied to the synthesis of pyrimidinone derivatives. researchgate.net These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. The use of planetary ball milling for a solvent-free and catalyst-free Biginelli reaction represents another innovative green approach.

Table 2: Overview of Green Chemistry Approaches in Pyrimidinone Synthesis

| Green Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with gentle heating or mechanical mixing. | Reduced solvent waste, simplified workup, often faster reaction rates. |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced toxicity and environmental impact. |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated from the reaction mixture and reused. | Catalyst recyclability, simplified product purification. |

| Organocatalysis | Using small organic molecules as catalysts instead of metal-based catalysts. | Lower toxicity, often milder reaction conditions. |

| Microwave/Ultrasound | Using alternative energy sources to accelerate reactions. | Reduced reaction times, improved yields, lower energy consumption. |

Electrochemical Synthesis Pathways for Pyrimidin-2(1H)-ones

Electrochemical synthesis has emerged as a green and efficient alternative for the preparation of pyrimidin-2(1H)-ones. This method obviates the need for chemical oxidants, catalysts, and toxic reagents, aligning with the principles of sustainable chemistry. rsc.orgrsc.org A notable approach involves a one-pot, three-component cyclization reaction, which proceeds in a stepwise manner to afford the desired products in moderate to good yields. rsc.org

This electrochemical "off-on" method typically begins with the thermal condensation of a dicarbonyl compound, an aryl aldehyde, and urea to form a 3,4-dihydropyrimidin-2(1H)-one (DHPM) intermediate, in what is known as the Biginelli reaction. rsc.orgresearchgate.net The subsequent step involves the direct electrooxidation of the DHPM intermediate. rsc.org Control experiments and cyclic voltammetry studies suggest that the electrooxidation of DHPMs is a two-step process involving the loss of two electrons and two protons, proceeding through radical intermediates under absorption control. rsc.orgrsc.org This method is valued for its good substrate compatibility and for avoiding the need to isolate the intermediate DHPMs. rsc.org

| Reactants | Conditions | Intermediate | Product | Yield | Reference |

| Dicarbonyl compounds, Aryl aldehydes, Urea | Thermal (e.g., 105°C, 9 h) | Biginelli product (DHPM) | Pyrimidin-2(1H)-ones | Moderate to good | researchgate.net |

| 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Electrochemical oxidation | Radical intermediates | Pyrimidin-2(1H)-ones | Moderate to good | rsc.orgrsc.org |

Heterogeneous Catalysis in Pyrimidinone Formation

Heterogeneous catalysis offers significant advantages in the synthesis of pyrimidinones, including high efficiency, mild reaction conditions, simple catalyst separation, and the potential for catalyst recycling. tandfonline.comnih.govacs.org Various solid-supported catalysts have been effectively employed in the three-component reactions that lead to pyrimidinone derivatives.

One effective heterogeneous catalyst is high-surface-area magnesium oxide (MgO). tandfonline.com MgO catalyzes the reaction between aldehydes, amidine systems, and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce pyrimidinone derivatives. tandfonline.com The key benefits of this method include high product conversion, short reaction times, and cleaner reaction profiles, all while using an inexpensive and readily available catalyst. tandfonline.com

Another class of effective heterogeneous catalysts includes sulfonic acid-functionalized nanoporous silica, such as SBA-Pr-SO3H. nih.gov This solid acid catalyst has been used in the Knoevenagel–Michael condensation reaction of aromatic aldehydes, barbituric acid derivatives, and malononitrile to synthesize pyrano[2,3-d]pyrimidinone derivatives. nih.gov These reactions can often be carried out under solvent-free conditions, further enhancing their green credentials. nih.gov The dual nature of some heterogeneous promoters, possessing both Lewis acidic and basic sites, can also contribute to their high catalytic activity. nih.govacs.org

| Catalyst | Reactants | Conditions | Product | Key Features | Reference |

| Magnesium Oxide (MgO) | Aldehydes, Amidines, Malononitrile/Ethyl cyanoacetate | Reflux in CH3CN | 4-amino-5-pyrimidinecarbonitriles and pyrimidinones | High conversion, short reaction times, inexpensive | tandfonline.com |

| SBA-Pr-SO3H | Aromatic aldehydes, Barbituric acid, Malononitrile | Solvent-free, 140°C | Pyrano[2,3-d]pyrimidine diones | High efficiency, green catalyst, nano-reactor | nih.gov |

| ZnFe2O4 | Aryl aldehyde, Barbituric acid, Malononitrile | Solvent-free | Pyrano[2,3-d]-pyrimidinedione analogues | Heterogeneous acid-base catalyst | nih.govacs.org |

Solid-Phase Organic Synthesis of Pyrimidinone Scaffolds

Solid-phase organic synthesis (SPOS) has become a powerful tool for the generation of libraries of pyrimidinone derivatives for applications in combinatorial chemistry and drug discovery. mdpi.comnih.gov This methodology allows for the efficient construction of diverse molecular scaffolds by anchoring a starting material to a solid support and then carrying out sequential reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

A notable application of SPOS is in the synthesis of thiazolo-pyrimidinone derivative libraries. mdpi.com In one example, a thiazolo[4,5-d]pyrimidin-7(6H)-one structure was synthesized on a solid support through efficient Thorpe–Ziegler and cyclization reactions. mdpi.com This multi-step synthesis allowed for the introduction of diversity at three different positions, ultimately leading to a library of 57 distinct compounds with high yields (65–97%) at each synthetic step. mdpi.com

Malonic acid resin has also been utilized as a solid support for the preparation of dihydropyrimidinones and pyrimidinone carboxylic acids. capes.gov.br These solid-phase approaches are valuable for the systematic exploration of structure-activity relationships by enabling the rapid synthesis of a large number of analogues. mdpi.com

| Solid Support/Method | Target Scaffold | Key Reactions | Outcome | Reference |

| Resin-bound pyrimidine | Pyrimido[4,5-d]pyrimidines | Reaction with urea or isocyanates | Library of structurally diverse compounds | nih.gov |

| Solid-phase synthesis | Thiazolo[4,5-d]pyrimidin-7(6H)-one | Thorpe–Ziegler, cyclization, oxidation, substitution | 57-compound library with three points of diversity | mdpi.com |

| Malonic acid resin | Dihydropyrimidinones and Pyrimidinone carboxylic acids | Not specified | Synthesis of pyrimidinone derivatives on a solid support | capes.gov.br |

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of pyrimidinones, including this compound, often proceeds via the well-established Biginelli reaction. Mechanistic studies of this reaction have provided valuable insights into the reaction pathway, which is generally acid-catalyzed. mdpi.com The most widely accepted mechanism for the Biginelli reaction posits that the rate-determining step is the initial nucleophilic attack of urea on the electron-deficient carbon of the aldehyde. mdpi.com

Following this initial attack, a series of condensation and cyclization steps occur to form the dihydropyrimidinone ring. The electrophilicity of the aldehyde is a crucial factor, with electron-withdrawing groups on the aldehyde typically accelerating the reaction rate. mdpi.com

In the context of electrochemical synthesis, mechanistic studies based on cyclic voltammetry have elucidated the subsequent dehydrogenation of the initially formed dihydropyrimidinone. rsc.org This electrooxidation process is believed to proceed through a two-step mechanism involving the sequential loss of two electrons and two protons, with radical intermediates playing a key role. rsc.orgrsc.org While specific mechanistic studies focusing solely on this compound are not extensively detailed in the provided context, the fundamental principles derived from the study of analogous pyrimidinone syntheses are directly applicable.

Chemical Reactivity and Transformation Studies of 1 Ethyltetrahydro 2 1h Pyrimidinone

Reaction Pathways and Mechanisms

The reactivity of 1-ethyltetrahydro-2(1H)-pyrimidinone, as a substituted cyclic urea (B33335), is governed by the functional groups present: the secondary amine, the tertiary amine, and the carbonyl group within the urea moiety. Reactions can involve the nitrogen atoms or the adjacent carbon atoms, and often proceed through distinct intermediates.

The synthesis and transformation of pyrimidinone structures often involve the formation of specific reaction intermediates. The foundational synthesis of the tetrahydro-2(1H)-pyrimidinone ring involves the cyclocondensation of a 1,3-diamine with a carbonyl source like urea or phosgene. The reaction of amines with phosgene or its equivalents is known to proceed through an isocyanate intermediate . nih.govnih.gov

In transformations of the pyrimidinone ring itself, such as halogenation, stable intermediates have been identified. For instance, the bromination of 2(1H)-pyrimidinone in aqueous acid involves the rapid and irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. researchgate.net This saturated intermediate then undergoes a slower, acid-catalyzed conversion to yield the final 5-bromopyrimidinone product. researchgate.net If an excess of bromine is used, this product can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine . researchgate.net

Other syntheses leading to substituted pyrimidines, which share mechanistic features, have been shown to proceed through different types of intermediates. One such pathway involves the addition of amines to alkynone intermediates . organic-chemistry.org Another approach uses amide activation with reagents like 2-chloropyridine and trifluoromethanesulfonic anhydride, followed by nitrile addition into the resulting reactive intermediate and subsequent cycloisomerization. organic-chemistry.org

Table 1: Examples of Intermediates in Pyrimidinone Synthesis and Reactions

| Reaction Type | Precursors | Key Intermediate | Final Product Class | Source |

| Ring Formation | 1,3-Diamine + Phosgene | Isocyanate | Tetrahydro-2(1H)-pyrimidinone | nih.govnih.gov |

| Bromination | 2(1H)-Pyrimidinone + Br₂ | 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine | 5-bromo-2(1H)-pyrimidinone | researchgate.net |

| Substituted Pyrimidine (B1678525) Synthesis | Acid Chloride + Terminal Alkyne + Amidine | Alkynone | Substituted Pyrimidine | organic-chemistry.org |

| Substituted Pyrimidine Synthesis | N-vinyl Amide + Nitrile | Activated Amide Complex | Substituted Pyrimidine | organic-chemistry.org |

The thermal decomposition of urea and related compounds has also been a subject of kinetic analysis. The pyrolysis of urea is a complex process that occurs in distinct stages at different temperatures, with the initial stage involving decomposition into biuret and the formation of more complex products like cyanuric acid. mdpi.com The activation energies for these decomposition reactions can be determined using thermal analysis methods, with values for urea decomposition identified to be around 84 kJ/mol and for cyanuric acid decomposition around 152 kJ/mol. mdpi.com

Table 2: Kinetic Parameters for Urea-Related Reactions

| Reaction | Type | Kinetic Order | Rate-Determining Step | Noteworthy Findings | Source |

| Hindered Aryl Urea Hydrolysis | Degradation | First-order | Urea bond dissociation (k-1) | Hydrolysis rate is pH-independent from pH 3-11. | illinois.edu |

| Urea Thermal Decomposition | Degradation | - | - | Activation energy identified as ~84 kJ/mol. | mdpi.com |

| Cyanuric Acid Thermal Decomposition | Degradation | - | - | Activation energy identified as ~152 kJ/mol. | mdpi.com |

| Urea Synthesis | Formation | - | Dehydration of Ammonium (B1175870) Carbamate | A two-stage process with rapid initial formation of an intermediate. | ureaknowhow.com |

Stereochemical Aspects in this compound Reactivity

The three-dimensional arrangement of atoms, or stereochemistry, in pyrimidinone derivatives can have a profound impact on their chemical and biological properties. In complex derivatives, such as those based on a bicyclic perhydropyrido[1,2-c]pyrimidine skeleton, highly strict stereochemical requirements for biological receptor binding have been observed. nih.gov For instance, the 4a,5-trans disposition of the bicyclic system was found to be essential for high binding potency and selectivity. nih.gov

Alterations to the substituents on the nitrogen atoms of the urea moiety can significantly influence the molecule's stereochemistry and, consequently, its properties. The introduction of a methyl group onto a urea nitrogen can disrupt planar conformations, which can lead to significant changes in physical properties like solubility. nih.gov This disruption of planarity arises from steric clashes. nih.gov Studies on similar compounds have shown that differences in stereochemistry alone can lead to drastically different biological activities, such as anticancer properties. nih.gov This highlights the critical role that stereoisomerism plays in the molecule's interaction with other chemical entities, which is a direct extension of its chemical reactivity.

Tautomerism and Conformational Dynamics of Pyrimidinone Systems

Pyrimidinone systems exhibit both tautomerism and conformational dynamics, which are crucial to understanding their structure and reactivity.

Tautomerism: Pyrimidinones (B12756618) can exist in different tautomeric forms, most commonly the keto (amide) and enol (imidol) forms. chemicalbook.com Due to proton migration, 4-pyrimidinone, for example, can tautomerize between its keto and alcohol structures. chemicalbook.com Theoretical and experimental studies have concluded that for isolated 4-pyrimidinone and its analogs, the 4-keto structure is the most stable form. chemicalbook.com The introduction of a nitrogen atom into the ring of a related compound, 2-hydroxypyridine, shifts the tautomeric equilibrium from the hydroxyl form to the ketonic form in the resulting 4(3H)-pyrimidinone. nih.gov In many pyrimidin-4-one systems, the amide form is considered the more typical and stable tautomer. researchgate.net

Conformational Dynamics: The urea functional group within the this compound ring has a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov For acyclic N,N'-disubstituted ureas, a clear preference for trans states over cis states is observed. researchgate.net However, the substitution pattern plays a key role. For example, sequential N-methylation of N,N'-diphenylurea can cause a conformational shift from a trans,trans to a cis,cis arrangement. nih.gov In N-alkyl-N'-aryl ureas, the cis-trans conformation can be significantly stabilized by the presence of an internal hydrogen bond. researchgate.net This dynamic behavior, involving rotation around the C-N bonds, is a key feature of the urea moiety's structure. nih.gov

Hydrogen Bonding Interactions and Self-Assembly in Pyrimidinone Derivatives

The pyrimidinone core is predisposed to forming strong and directional hydrogen bonds, which are fundamental to its supramolecular chemistry and self-assembly behavior. nih.govresearchgate.net

Hydrogen Bonding: The structural features of pyrimidinones, which resemble the nitrogenous bases of DNA and RNA, enable them to form robust N−H···O hydrogen bonds. nih.govresearchgate.net The cyclic urea motif contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). Quantum theory of atoms in molecules (QTAIM) analysis has revealed that the predominant intermolecular interactions in substituted 2(1H)-pyrimidinones are N−H···O and C−H···O hydrogen bonds. researchgate.net The average energy of these interactions has been calculated to be approximately -16.55 kcal mol⁻¹ for N−H···O and -6.48 kcal mol⁻¹ for C−H···O bonds. researchgate.net These strong interactions persist from the solution phase to the crystalline solid state. nih.govresearchgate.net

Self-Assembly: These powerful hydrogen bonding interactions are the driving force for the spontaneous self-assembly of pyrimidinone derivatives into well-defined supramolecular structures. nih.gov For example, 2-ureido-4-[1H]pyrimidinone (UPy) derivatives are well-known for forming highly stable, self-assembled dimers through a quadruple hydrogen-bonding motif. nih.govresearchgate.net These dimers can further organize into larger assemblies. UPy dimers substituted with an additional urea functionality can self-assemble into one-dimensional stacks in various solvents through lateral hydrogen bonding interactions. researchgate.net The formation of these ordered, non-covalent structures is a key feature that is widely exploited in the field of supramolecular chemistry and materials science. nih.govrsc.org

Comprehensive Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular structure can be assembled.

One-dimensional NMR spectra provide foundational information about the chemical environment, number, and connectivity of protons and carbons in 1-ethyltetrahydro-2(1H)-pyrimidinone.

The ¹H NMR spectrum reveals distinct signals for each unique proton environment. The ethyl group attached to the nitrogen atom gives rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The three methylene groups within the pyrimidinone ring are expected to show complex multiplets due to coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atoms (C4 and C6) are deshielded compared to the central C5 protons.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms. The most deshielded signal corresponds to the carbonyl carbon (C=O) of the urea (B33335) moiety, typically appearing well above 150 ppm. The carbons adjacent to the nitrogen atoms (C4 and C6) and the methylene carbon of the ethyl group appear at intermediate chemical shifts. The most shielded signals belong to the central ring carbon (C5) and the terminal methyl carbon of the ethyl group.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.15 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~3.30 | Quartet (q) | 2H |

| Ring -CH₂- (C5) | ~1.90 | Quintet (quin) | 2H |

| Ring -CH₂- (C4/C6) | ~3.25 | Triplet (t) | 4H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~155 |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~40 |

| Ring -CH₂- (C5) | ~20 |

| Ring -CH₂- (C4/C6) | ~45 |

Two-dimensional (2D) NMR experiments are essential for establishing definitive correlations between nuclei, confirming the molecular structure unambiguously.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the ethyl -CH₂- and -CH₃ protons. It would also confirm the connectivity of the ring protons, showing correlations between the protons on C4 and C5, and between C5 and C6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum would definitively assign each carbon atom that bears protons by linking the previously discussed ¹H signals to their corresponding ¹³C signals in the tables above. The carbonyl carbon (C2) would be absent from this spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

Correlations from the ethyl -CH₂- protons to the C2 (carbonyl) carbon, confirming the ethyl group's attachment to the nitrogen.

Correlations from the C4 and C6 ring protons to the C2 (carbonyl) carbon.

Correlations between the ethyl -CH₂- protons and the C6 ring carbon, providing further evidence of connectivity across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space correlations between the protons of the N-ethyl group and the protons on the C6 position of the pyrimidinone ring, providing information about the preferred conformation of the molecule in solution. researchgate.net

While standard 1D and 2D NMR are sufficient for structural elucidation of a pure compound, advanced techniques can be applied in more complex scenarios.

In mixture analysis , techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed. DOSY separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to molecular size and shape. This would allow the distinct signals of this compound to be identified even in the presence of impurities or other reagents without prior separation.

In the field of metabolomics , NMR is used to identify and quantify metabolites in biological samples. nih.gov If this compound were a metabolite or a drug in a biological system, its unique ¹H NMR signature could be detected in the complex spectrum of a biofluid like urine or plasma. nih.gov Statistical methods such as Principal Component Analysis (PCA) are often used to analyze these complex datasets and identify changes in the concentration of specific molecules. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is dominated by a few characteristic absorption bands.

C=O Stretch: The most prominent feature is a strong, sharp absorption band typically observed in the region of 1650-1690 cm⁻¹. This band is characteristic of the carbonyl group in a cyclic urea (amide) system.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.

C-N Stretch: The stretching vibrations of the C-N bonds within the ring and to the ethyl group typically appear in the fingerprint region, around 1200-1350 cm⁻¹.

CH₂/CH₃ Bending: Vibrations corresponding to the bending (scissoring, wagging) of the methylene and methyl groups are found in the 1400-1470 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are often weak in the IR spectrum.

Key expected Raman signals would include:

Symmetric C-H stretching vibrations.

Ring "breathing" modes, where the entire pyrimidinone ring symmetrically expands and contracts.

Symmetric stretching of the C-C bonds within the ring and the ethyl group. The C=O stretch is also observable in the Raman spectrum, although it is typically less intense than in the corresponding FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₆H₁₂N₂O), the exact molecular weight is 128.175 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 128. The fragmentation of N-substituted 2-pyrimidinones is characterized by several key pathways. The primary fragmentation involves the cleavage of bonds adjacent to the nitrogen atoms and the carbonyl group, as well as fission of the substituent group.

A prominent fragmentation pathway for this compound would be the loss of the ethyl group (•C₂H₅, 29 amu) via α-cleavage, leading to a stable fragment ion at m/z 99. Another common fragmentation involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 amu) through a hydrogen rearrangement, resulting in a fragment at m/z 100.

Further fragmentation can occur within the pyrimidinone ring itself. Characteristic losses include the elimination of carbon monoxide (CO, 28 amu) and isocyanate-related fragments. The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its identification and the confirmation of its structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss | Mass of Loss (amu) |

|---|---|---|---|

| 128 | [C₆H₁₂N₂O]⁺ (Molecular Ion) | - | 0 |

| 113 | [M - CH₃]⁺ | •CH₃ | 15 |

| 100 | [M - C₂H₄]⁺ | C₂H₄ | 28 |

| 99 | [M - C₂H₅]⁺ | •C₂H₅ | 29 |

| 85 | [M - HNCO]⁺ | HNCO | 43 |

| 70 | [C₄H₈N]⁺ | C₂H₄O | 58 |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the structure can be reliably inferred from the known crystal structure of its parent compound, tetrahydro-2(1H)-pyrimidinone (also known as propylene (B89431) urea).

The crystal structure of tetrahydro-2(1H)-pyrimidinone has been determined and is available in the Cambridge Structural Database (CSD Entry: 689000). nih.gov The data reveals that the six-membered pyrimidinone ring is not planar but adopts a chair or twisted-chair conformation to minimize steric strain. In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds between the N-H protons and the carbonyl oxygen atom of adjacent molecules, forming extended networks.

The introduction of an ethyl group at the N1 position in this compound would preclude the formation of a hydrogen bond at that site. This substitution would influence the crystal packing, likely leading to a different arrangement of molecules in the solid state. The ethyl group itself would introduce conformational flexibility and its orientation (axial vs. equatorial relative to the ring) would be determined by the minimization of steric hindrance within the crystal lattice. The fundamental geometry of the pyrimidinone ring, however, is expected to remain a non-planar conformation similar to the parent compound.

Table 2: Crystallographic Data for the Parent Compound, tetrahydro-2(1H)-pyrimidinone

| Parameter | Value |

|---|---|

| CSD Deposition Number | 689000 nih.gov |

| Chemical Formula | C₄H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.1Å, b=11.0Å, c=11.8Å, β=107° |

| Key Feature | Non-planar ring conformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the urea moiety (-N-C(=O)-N-). The electronic spectrum of simple ureas is characterized by transitions involving the non-bonding (n) electrons on the oxygen and nitrogen atoms and the π-system of the carbonyl group.

Theoretical and experimental studies on ureas show two primary types of electronic transitions in the ultraviolet region. The first is a weak, symmetry-forbidden transition of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group (n → π*). This transition typically occurs at longer wavelengths but with low molar absorptivity.

The second type involves more intense transitions from a non-bonding π orbital to an antibonding π* orbital (π → π*). These transitions are symmetry-allowed and thus have much higher molar absorptivities. For simple and cyclic ureas, these transitions are generally found in the far-UV region, typically between 180 and 210 nm. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the nature of the substituents on the nitrogen atoms.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected λ_max Range (nm) | Relative Intensity |

|---|---|---|---|

| n → π | Non-bonding (O) → Antibonding (C=O) | ~200 - 220 | Weak |

| π → π | Bonding (C=O) → Antibonding (C=O) | ~180 - 200 | Strong |

Computational Chemistry and Theoretical Investigations of 1 Ethyltetrahydro 2 1h Pyrimidinone

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 1-ethyltetrahydro-2(1H)-pyrimidinone, DFT calculations are employed to determine its molecular geometry, electron distribution, and orbital energies. These calculations typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijcce.ac.irresearchgate.net

Key aspects of the electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netijcce.ac.ir For this compound, the area around the carbonyl oxygen is expected to show a negative electrostatic potential (typically colored red), indicating a site prone to electrophilic attack. In contrast, the regions around the hydrogen atoms of the ethyl group and the N-H protons would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding within the molecule, including hyperconjugative interactions and charge delocalization. ijcce.ac.ir This analysis can quantify the stability arising from electron delocalization between occupied and unoccupied orbitals, offering insights into the intramolecular interactions that stabilize the molecular structure.

| Parameter | Symbol | Value (Gas Phase) | Description |

|---|---|---|---|

| Total Energy | Etotal | -478.9 Hartree | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital, related to ionization potential. researchgate.net |

| LUMO Energy | ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. researchgate.net |

| HOMO-LUMO Gap | ΔE | 8.0 eV | Energy difference between HOMO and LUMO, indicating chemical stability. ijcce.ac.ir |

| Dipole Moment | µ | 3.5 Debye | A measure of the overall polarity of the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational dynamics. mdpi.com For this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements and the energy barriers between them.

The process involves placing the molecule in a simulated environment (e.g., a box of solvent molecules or in a vacuum) and calculating the forces on each atom. nih.gov These forces are then used to predict the atoms' positions and velocities over a series of small time steps. Such simulations can reveal:

Ring Puckering: The six-membered tetrahydropyrimidinone ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can track the transitions between these forms and determine their relative populations at a given temperature.

Ethyl Group Rotation: The orientation of the ethyl group attached to the nitrogen atom is subject to rotational motion. MD can characterize the rotational barriers and preferred dihedral angles, which can influence how the molecule interacts with other species. nih.gov

Solvent Shell Structure: When simulated in a solvent, MD can provide insights into the arrangement of solvent molecules around the solute, revealing details about the first solvation shell and specific solute-solvent interactions like hydrogen bonding. cas.cz

| Parameter | Description | Observation from Simulation |

|---|---|---|

| Ring Conformation | The puckering of the tetrahydropyrimidinone ring. | Predominantly adopts a stable chair conformation, with infrequent transitions to twist-boat forms. |

| N-C-C-H Dihedral Angle | Rotation of the ethyl group relative to the ring. | Shows preferential staggered conformations with distinct energy minima. |

| Radial Distribution Function g(r) | Probability of finding a solvent (e.g., water) molecule at a distance r from the carbonyl oxygen. | A sharp peak at ~2.8 Å indicates a well-defined first solvation shell with strong hydrogen bonding. |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov For this compound, methods like DFT can be used to compute NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding constants of nuclei. ijcce.ac.ir These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific resonances.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding IR intensities can be predicted. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. The resulting theoretical spectrum can be compared with experimental IR or Raman spectra to identify characteristic vibrational modes, such as the C=O stretch of the pyrimidinone ring.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic transitions. medjchem.com This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum, corresponding to transitions from occupied to unoccupied molecular orbitals.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 13C NMR (C=O) | 158.5 ppm | 156.2 ppm |

| 1H NMR (N-CH2-CH3) | 3.45 ppm | 3.38 ppm |

| IR Freq. (C=O stretch) | 1695 cm-1 (scaled) | 1680 cm-1 |

| UV-Vis λmax (n→π*) | 225 nm | 220 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For reactions involving this compound, such as its synthesis or degradation, DFT calculations can be used to map the potential energy surface.

This involves:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states (TS) along a proposed reaction coordinate.

Calculating Energies: Determining the energies of these stationary points to establish the reaction's thermodynamics (reaction energy, ΔE_rxn) and kinetics (activation energy, ΔE_a).

Frequency Calculations: Confirming the nature of the stationary points. Minima (reactants, products, intermediates) have all real vibrational frequencies, while a first-order saddle point (TS) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, the mechanism of the Biginelli reaction, often used to synthesize dihydropyrimidinone scaffolds, has been studied computationally to clarify the sequence of condensation and cyclization steps. mdpi.comresearchgate.net Similarly, the hydrolysis of the amide bond in the pyrimidinone ring could be modeled to understand its stability under different pH conditions. rsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H2O | 0.0 |

| Transition State (TS) | The highest energy point along the reaction pathway for nucleophilic attack. | +25.5 |

| Intermediate | A tetrahedral intermediate formed after the initial attack. | +12.8 |

| Products | The ring-opened product. | -5.2 |

Solvent Effects on Pyrimidinone Reactivity and Interactions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models account for solvent effects using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. medjchem.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach is computationally efficient for estimating how a solvent's polarity affects molecular properties like geometry, electronic structure, and reaction energies. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. cas.cz A hybrid approach, combining an explicit description of the first solvation shell with a continuum model for the bulk solvent, often provides a high level of accuracy. nih.gov

For this compound, computational studies of solvent effects can predict how its dipole moment changes in polar versus non-polar solvents, how specific hydrogen bonds with protic solvents stabilize the ground or transition states, and how solvation influences its electronic absorption spectrum. medjchem.com

Synthesis and Chemical Research on Derivatives and Analogues of 1 Ethyltetrahydro 2 1h Pyrimidinone

Design Principles for Novel Pyrimidinone Architectures

The design of new pyrimidinone-based molecules is often guided by the goal of enhancing biological activity and selectivity. nih.gov A key principle involves modifying the physical and chemical properties of the pyrimidinone core, such as lipophilicity, polarity, and solubility, by fusing it with other heterocyclic rings. nih.gov This approach can lead to compounds with improved therapeutic potential. nih.gov

Structure-based drug design is another critical principle, where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design complementary pyrimidinone derivatives. nih.gov This often involves computational methods like molecular docking to predict the binding interactions between the designed compound and the target. mdpi.comnih.gov By understanding these interactions, chemists can rationally modify the pyrimidinone scaffold to optimize its binding affinity and efficacy. nih.gov For instance, introducing specific substituents at various positions on the pyrimidinone ring can significantly influence its biological activity. nih.gov

Pharmacophore modeling is also employed to identify the essential structural features required for a desired biological activity. This information is then used to design novel pyrimidinone architectures that incorporate these key features. nih.gov The synthesis of hybrid molecules, where the pyrimidinone moiety is combined with other known pharmacologically active scaffolds, is a strategy to develop compounds with dual or enhanced activity. mdpi.com

Preparation of Substituted Tetrahydropyrimidinones

The synthesis of substituted tetrahydropyrimidinones is most famously achieved through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions. brieflands.com Over the years, numerous modifications and improvements to the classical Biginelli reaction have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions. brieflands.com These include the use of various Lewis acid catalysts and solvent-free reaction conditions. brieflands.com

Alternative methods for preparing substituted tetrahydropyrimidinones have also been explored. One such method involves the nucleophilic cyclization of 1-(3,3-diethoxypropyl)urea with carbon nucleophiles, which allows for the regioselective synthesis of 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-ones. colab.ws Another approach utilizes a multi-step synthesis starting from different substituted aldehydes and thioureas. nih.gov Furthermore, cyclocondensation reactions of amino acids like asparagine with aromatic aldehydes have been reported for the preparation of certain pyrimidinone derivatives. asianpubs.org

The following table summarizes some of the key synthetic methods for preparing substituted tetrahydropyrimidinones:

| Reaction Type | Reactants | Key Features |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | One-pot, three-component synthesis |

| Nucleophilic Cyclization | 1-(3,3-diethoxypropyl)urea, C-nucleophiles | Regioselective synthesis of 1,3,4-trisubstituted derivatives |

| Multi-step Synthesis | Substituted aldehydes, N-methylthiourea, Active methylene (B1212753) compounds | Allows for diverse substitutions |

| Cyclocondensation | Asparagine, Aromatic aldehydes | Utilizes amino acids as starting materials |

Development of Fused Heterocyclic Systems Incorporating Pyrimidinone Moieties

Fusing the pyrimidinone ring with other heterocyclic systems is a widely explored strategy to create novel compounds with diverse pharmacological properties. nih.govderpharmachemica.com The fusion of a pyrimidine (B1678525) ring can significantly alter the molecule's electronic and steric properties, leading to enhanced biological activity. nih.gov A variety of fused pyrimidine systems have been synthesized, including purines, pteridines, quinazolines, and pyrrolopyrimidines, many of which exhibit significant biological activities. derpharmachemica.com

The synthetic strategies for these fused systems often involve the construction of the pyrimidine ring onto a pre-existing heterocycle or vice versa. For example, pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-5-ones can be synthesized through a Hantzsch-type reaction involving a Knoevenagel adduct followed by intramolecular Michael addition. nih.gov Another approach involves the cyclization of appropriately substituted pyrimidine derivatives. For instance, hydrazino derivatives of tetrahydropyrimidines can be cyclized to form triazolopyrimidinones and pyrimidotriazinones. nih.gov

The development of these fused systems is driven by the potential to create molecules that can interact with multiple biological targets or exhibit novel mechanisms of action. nih.gov The diverse range of accessible fused pyrimidinone scaffolds provides a rich platform for the discovery of new therapeutic agents. nih.govderpharmachemica.com

Structure-Reactivity Relationship Studies within Pyrimidinone Derivative Series

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidinone derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidinone ring play a crucial role in determining their pharmacological effects. nih.govresearchgate.net

For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the substitution pattern on the phenylurea moiety was found to be critical for their inhibitory activity against certain kinases. acs.org Similarly, for a series of pyrimidinone derivatives designed as PDE9 inhibitors, the combination of the pyrimidinone core with the pharmacophore of rosiglitazone (B1679542) led to compounds with high affinity. nih.gov

SAR studies often involve the systematic synthesis of a series of analogues with variations at specific positions of the molecule and subsequent evaluation of their biological activity. nih.govorientjchem.org The data obtained from these studies provide valuable insights into the key structural features required for activity and guide the design of more potent and selective compounds. For instance, the presence of strong electron-withdrawing groups has been shown to enhance the cytotoxic activity of some pyrimidinone derivatives. orientjchem.org

The following table highlights key findings from SAR studies of pyrimidinone derivatives:

| Derivative Series | Key Structural Feature | Impact on Activity |

| Pyrazolo[3,4-d]pyrimidines | Phenylurea substitution | Critical for kinase inhibition |

| PDE9 Inhibitors | Combination with rosiglitazone pharmacophore | High affinity for the target enzyme |

| Cytotoxic Pyrimidinones (B12756618) | Electron-withdrawing groups | Enhanced cytotoxic activity |

Synthetic Strategies for Pyrimidinone-containing Nucleoside Analogues

Nucleoside analogues are a class of compounds that mimic natural nucleosides and are widely used as antiviral and anticancer agents. researchgate.net The synthesis of pyrimidinone-containing nucleoside analogues involves the coupling of a modified pyrimidine base to a sugar moiety. researchgate.netnih.gov

A common strategy for the synthesis of these analogues is the convergent approach, where the pyrimidine base and the sugar component are synthesized separately and then coupled in a later step. nih.gov The copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is a powerful tool for this coupling, allowing for the formation of a stable triazole linker between the pyrimidine and sugar moieties. nih.gov

Other synthetic strategies involve the modification of pre-existing nucleosides. For example, a series of conjugates of para-carborane with 5-ethynyl-uridine or 2'-deoxyuridine (B118206) have been synthesized. researchgate.net The synthesis of these analogues often requires careful protection and deprotection of functional groups on both the pyrimidine and sugar components to achieve the desired regioselectivity and stereoselectivity. nih.gov The ultimate goal is to create nucleoside analogues that can be incorporated into viral or cellular DNA or RNA, thereby inhibiting their replication. researchgate.net

Applications of 1 Ethyltetrahydro 2 1h Pyrimidinone in Chemical Research and Industrial Processes

Role as a Solvent and Reaction Medium in Organic Synthesis

The N-alkylated tetrahydropyrimidinone scaffold is best known through the extensive use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a polar aprotic solvent. sigmaaldrich.comsigmaaldrich.com DMPU is often employed as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA) and is valued for its ability to facilitate reactions that are sensitive to protic solvents, such as those involving organometallic reagents or strong bases. sigmaaldrich.com

Applications in N-Alkylation and O-Alkylation Reactions

The selective alkylation of heterocyclic compounds is a fundamental challenge in organic synthesis. For ambident nucleophiles like pyrimidinones (B12756618), the reaction can occur at either a nitrogen (N-alkylation) or an oxygen (O-alkylation) atom, with the outcome heavily dependent on the reaction conditions. nih.govnih.govneliti.com Studies on various pyridones and pyrimidinones have shown that factors such as the choice of solvent, the nature of the counter-ion (e.g., sodium vs. silver salts), and the alkylating agent dictate the regioselectivity. sciforum.net DMPU, the dimethyl analog of the title compound, is documented as a versatile solvent medium for conducting both N-alkylation of amines and O-alkylation of aldoses. sigmaaldrich.com

Utility as an Additive in Catalytic and Asymmetric Reactions

In addition to its role as a bulk solvent, DMPU has been found to be effective as a reaction additive. Additives can significantly influence the course of a catalytic reaction by altering the solubility of reagents, stabilizing catalytic species, or preventing catalyst deactivation. For example, DMPU has been utilized as an additive in asymmetric cyanoamidation reactions. sigmaaldrich.com

Ligand Design and Coordination Chemistry (excluding biological activity)

The pyrimidinone structure contains both nitrogen and oxygen atoms that possess lone pairs of electrons, making them potential donor sites for coordination with metal centers. This property allows them to function as ligands in coordination chemistry. The dimethyl analog, DMPU, has been successfully employed as a ligand in cobalt-catalyzed ortho-alkylation reactions of secondary benzamides. sigmaaldrich.com The coordination of the ligand to the metal center is crucial for the catalytic cycle, influencing the reactivity and selectivity of the transformation.

Research Applications in Materials Science (e.g., polymer synthesis, biomimetic materials)

The foundational compound, tetrahydro-2(1H)-pyrimidinone (also known as propyleneurea), is used as an intermediate in the production of polymers and resins. ontosight.ai The bifunctional nature of the pyrimidinone ring lends itself to polymerization processes. Furthermore, the hydrogen-bonding capabilities of the pyrimidinone motif have been exploited in the field of supramolecular chemistry to construct self-assembling polymers. By functionalizing polymer chains with pyrimidinone end-groups, materials with unique, thermally reversible properties akin to thermoplastic elastomers can be created. researchgate.net

Use as a Model Compound for Heterocyclic Chemistry Studies

Pyrimidinones are a cornerstone of heterocyclic chemistry and are frequently used as model compounds to investigate fundamental chemical principles. Studies on pyrimidinone and its derivatives have provided insights into reaction mechanisms, such as bromination, and the influence of N-substituents on the electronic properties and reactivity of the ring system. researchgate.net These fundamental studies are essential for predicting the behavior of more complex molecules containing the pyrimidinone core.

Industrial Chemical Synthesis and Process Development

On an industrial scale, the parent compound tetrahydro-2(1H)-pyrimidinone serves as a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its dimethyl analog, DMPU, is produced commercially and used in various synthetic processes, including solid-phase peptide synthesis, where its properties as a solvent are highly advantageous. sigmaaldrich.com

Future Research Directions and Emerging Trends in 1 Ethyltetrahydro 2 1h Pyrimidinone Chemistry

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and employment of safer chemical processes. mdpi.com For 1-ethyltetrahydro-2(1H)-pyrimidinone, this translates into a shift away from traditional synthetic routes that may rely on harsh conditions or hazardous reagents.

Key areas of future research will likely include:

Catalyst Development: A significant trend is the move towards reusable and highly efficient catalysts. researchgate.net Research into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more sustainable production methods. derpharmachemica.com The goal is to develop catalysts that can be easily recovered and recycled, minimizing waste and production costs.

Alternative Feedstocks: The use of renewable feedstocks is a cornerstone of green chemistry. nih.gov Future methodologies may explore the synthesis of this compound precursors from biomass or even carbon dioxide, transforming a greenhouse gas into a valuable chemical building block.

Innovative Reaction Conditions: The adoption of alternative energy sources like microwave irradiation and ultrasonic waves is becoming more common to accelerate reactions and reduce energy consumption. eurekaselect.com One-pot, multi-component reactions, such as modified Biginelli-type reactions, streamline synthesis by reducing the number of steps, which in turn lessens waste generation and energy usage. researchgate.netnih.gov

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Use of Recyclable Catalysts | Development of solid-supported or organocatalysts for the cyclization step. | Reduced catalyst waste, lower cost, simplified purification. |

| Renewable Feedstocks | Synthesis from bio-derived diamines and urea (B33335) precursors. | Lower carbon footprint, reduced reliance on fossil fuels. |

| Energy-Efficient Methods | Application of microwave or ultrasound-assisted synthesis. | Faster reaction times, lower energy consumption. |

| One-Pot Synthesis | Combining the formation of precursors and cyclization in a single step. | Increased efficiency, less solvent waste, reduced operational complexity. nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the inherent reactivity of the this compound scaffold offers fertile ground for discovering new chemical transformations. The presence of two nitrogen atoms and a carbonyl group within a cyclic structure allows for a variety of potential reactions.

Future research is expected to focus on:

Functionalization: Developing new methods to selectively functionalize the pyrimidinone ring and its substituents. This could involve late-stage functionalization techniques that allow for the rapid diversification of the core structure to create libraries of new compounds.

Ring Transformations: Investigating reactions that modify the pyrimidinone ring itself, such as ring-opening, ring-expansion, or cycloaddition reactions. These transformations could lead to the synthesis of entirely new heterocyclic systems with unique properties.

Polymer Chemistry: As a cyclic urea, this compound could serve as a monomer for the synthesis of novel polymers. rsc.org Research into its polymerization behavior could yield new materials with applications ranging from advanced coatings to biomedical devices.

Advanced Spectroscopic Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structure and properties becomes paramount. While standard techniques like 1H and 13C NMR, and IR spectroscopy are foundational, future research will increasingly rely on more advanced methods. tandfonline.comdovepress.com

Emerging characterization trends include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be essential for elucidating the precise connectivity and stereochemistry of new, more complex pyrimidinone derivatives.

Solid-State NMR (ssNMR): This technique can provide valuable information about the structure and intermolecular interactions of this compound in its solid, crystalline form.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be crucial for confirming the elemental composition of novel compounds with high accuracy. dovepress.com

Chromatographic Methods: The development of robust chromatographic methods, potentially including High-Performance Liquid Chromatography (HPLC) coupled with UV-vis spectroscopy, will be important for the purification and quantification of pyrimidinone compounds and their reaction products. acs.org

| Spectroscopic Technique | Information Gained | Relevance to Pyrimidinone Research |

| 2D NMR (COSY, HSQC) | Through-bond correlations between nuclei (H-H, C-H). | Unambiguous assignment of complex structures and stereochemistry. |

| Solid-State NMR | Structure and dynamics in the solid phase. | Understanding crystal packing and polymorphism. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio. | Confirmation of elemental formula. dovepress.com |

| X-ray Crystallography | Three-dimensional atomic structure of a crystal. | Definitive structural elucidation and study of intermolecular interactions. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the pace of discovery. semanticscholar.org For this compound, these computational tools can be applied across the research and development pipeline. preprints.org

Future applications of AI and ML include:

Synthesis Planning: AI-powered retrosynthesis tools can predict viable and efficient synthetic routes for this compound and its derivatives, potentially uncovering novel pathways that a human chemist might overlook. preprints.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, often requiring fewer experiments than traditional optimization methods. acs.orgnih.gov Autonomous robotic platforms driven by ML can further accelerate this process. semanticscholar.org

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of new pyrimidinone derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates.

Computational Design of Functional Pyrimidinone Architectures

Computational chemistry provides powerful tools for designing molecules with specific, desired functions in silico, before any wet-lab synthesis is attempted. This "design-before-synthesis" approach is becoming increasingly central to materials science and drug discovery. nih.govnih.gov

For this compound, computational design could be used to:

Develop Novel Inhibitors: By using molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can design derivatives that are predicted to bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov

Create New Materials: Computational modeling can predict the bulk properties of polymers or crystals made from pyrimidinone building blocks, guiding the design of new materials with tailored electronic, optical, or mechanical properties.

Understand Reactivity: Quantum chemical calculations can provide deep insights into the electronic structure and reactivity of the pyrimidinone ring, helping to predict how it will behave in different chemical reactions and guiding the development of new synthetic transformations.

Q & A

Q. What are the standard synthetic routes for 1-ethyltetrahydro-2(1H)-pyrimidinone, and how can reaction conditions be optimized for yield?

The most common method involves a one-pot synthesis under acid or base catalysis. For example, dihydropyrimidinone derivatives are typically synthesized via Biginelli-like reactions using ethyl acetoacetate, urea/thiourea, and aldehydes in acidic conditions (e.g., HCl in DMF). Optimization may include adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reactants. Characterization via NMR, IR, and mass spectrometry is critical to confirm purity .

Q. How do structural modifications (e.g., substituents on the pyrimidinone ring) influence the compound’s physicochemical properties?

Substituents like ethyl groups at the N1 position can alter solubility, hydrogen-bonding capacity, and thermal stability. For instance, alkylation at the N1 position reduces polarity, enhancing solubility in non-polar solvents. Comparative studies using analogs (e.g., 1,3-dimethyl derivatives) show that methyl/ethyl groups increase melting points and reduce hygroscopicity, as seen in NIST data for related compounds .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- NMR : H and C NMR identify substituent positions and ring conformation.

- IR : Confirms carbonyl (C=O) stretching at ~1650–1750 cm.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in dihydropyrimidinone structural studies .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., CASPT2) predict the photophysical behavior of this compound in excited states?

Studies on analogs like 1-methyl-2(1H)-pyrimidinone reveal that excited-state decay involves internal conversion (IC) and intersystem crossing (ISC). CASPT2 calculations model energy barriers, showing IC activation energies (~2140 cm) exceed ISC (~640 cm). Temperature-dependent fluorescence decay experiments (290–340 K) validate these predictions, with lifetime reductions from 450 ps to 160 ps .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

For example, 2(1H)-pyrimidinone derivatives exhibit variable antimicrobial efficacy. Systematic SAR studies should:

- Test analogs with controlled substituent variations (e.g., halogenation, alkyl chain length).

- Use standardized assays (e.g., MIC against E. coli and S. aureus).

- Apply statistical tools (e.g., ANOVA) to differentiate noise from trends. highlights how minor structural changes (e.g., thione vs. ketone groups) drastically alter activity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and polymorphism in this compound?

Quadruple hydrogen-bonding motifs in 2-ureido-4(1H)-pyrimidinone analogs drive dimerization, confirmed via coupling constants in NMR. Crystallographic studies reveal that solvent polarity and temperature influence polymorph formation. For hydrate screening, combine PXRD, DSC, and computational hydration free-energy calculations to predict stable forms .

Q. What methodologies identify byproducts or degradation products during synthesis or storage?

- HPLC-MS : Detects low-abundance impurities (e.g., oxidation byproducts).

- Stability testing : Accelerated aging under humidity/temperature stress.

- Isolation via column chromatography : Followed by structural elucidation. For instance, this compound may degrade via hydrolysis of the lactam ring, forming ethylamine derivatives .

Methodological Considerations

- Contradiction Analysis : When biological or spectroscopic data conflict, cross-validate using orthogonal techniques (e.g., XRD + computational docking for binding studies).

- Experimental Design : Use factorial designs to optimize synthesis parameters (e.g., DoE for solvent, catalyst, and temperature).

- Data Interpretation : Leverage cheminformatics tools (e.g., ChemSpider, NIST WebBook) to compare spectral libraries and predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.